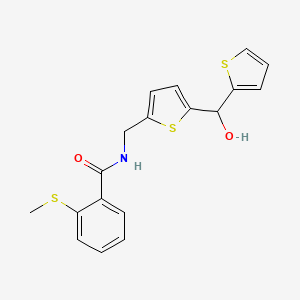

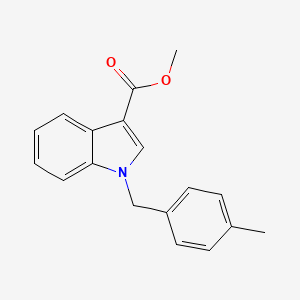

methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like “methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate” belong to a class of organic compounds known as benzyl derivatives . These are organic compounds containing a benzene ring attached to a CH2 group .

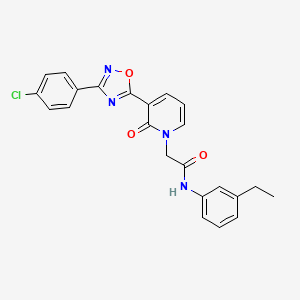

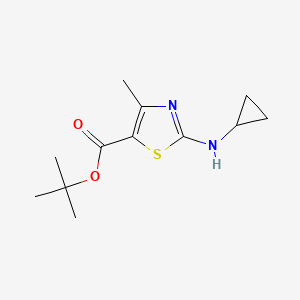

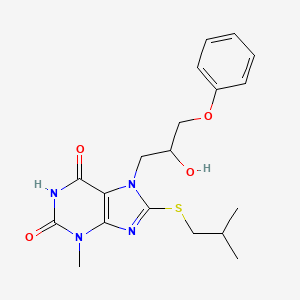

Molecular Structure Analysis

The molecular structure of such compounds would typically include an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a carboxylate group (COO-), and a benzyl group (C6H5CH2-) .Chemical Reactions Analysis

The chemical reactions involving such compounds would depend on the functional groups present in the molecule. The indole ring, for example, can undergo electrophilic substitution reactions . The carboxylate group can participate in various reactions such as esterification and amidation .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their molecular structure. For instance, benzyl derivatives are generally colorless liquids or low-melting solids .科学的研究の応用

Antiproliferative and Antimetastatic Activities

Research has shown that β-carboline-based N-heterocyclic carbenes, prepared via Mannich reaction involving similar indole derivatives, exhibit significant antiproliferative activity against human breast cancer cells. These compounds lead to G2/M phase cell cycle arrest and induce apoptosis through the intrinsic apoptotic pathway. They also exhibit anti-migratory and anti-invasive effects against metastatic breast cancer cells, though lacking in vivo effects due to high human serum albumin (HSA) affinity (Dighe et al., 2015).

Palladium-Catalyzed Arylation

Mechanistic studies have been conducted on palladium-catalyzed direct arylation of indoles, revealing high C-2 selectivity. These studies offer a rationale for the selectivity observed, supporting the electrophilic palladation pathway. This research provides insights into the synthesis of indole derivatives through selective arylation, potentially applicable to the modification of "methyl 1-(4-methylbenzyl)-1H-indole-3-carboxylate" (Lane et al., 2005).

Indole N-Alkylation

Tryptamine derivatives have been converted into indole N-p-carbomethoxybenzyl derivatives using dianion and phase-transfer catalytic methodologies, indicating potential routes for the functionalization of indole derivatives. This research might provide a basis for further modifications of "this compound" to produce new biologically active compounds (Silva & Snieckus, 1978).

Glyoxylation-Decarbonylative Stille Coupling

A method involving glyoxylation of 1-methyl-1H-indole followed by decarbonylative Stille coupling under mild conditions has been reported. This method highlights an innovative approach to synthesizing acyl heterocycles, potentially applicable to "this compound" derivatives (Tasch et al., 2010).

Cu(I)-Catalyzed Intramolecular Amination

A variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate were synthesized efficiently via Ullmann-type intramolecular arylamination. This catalytic amination procedure demonstrates the potential for diversifying the structural features of indole derivatives, including "this compound" (Melkonyan et al., 2008).

作用機序

Safety and Hazards

将来の方向性

The future research directions would depend on the potential applications of the compound. For instance, if the compound shows promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy in preclinical and clinical studies .

特性

IUPAC Name |

methyl 1-[(4-methylphenyl)methyl]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13-7-9-14(10-8-13)11-19-12-16(18(20)21-2)15-5-3-4-6-17(15)19/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJLQDOFWNIESY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2592616.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592618.png)

![5-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2592619.png)

![N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2592620.png)

![1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2592621.png)

![Tert-butyl 3-azido-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2592625.png)

![ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2592627.png)

![3-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2592633.png)